5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide

Physicochemical Property Lead Optimization ADME Prediction

5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide (CAS 2408964-12-3) is a fluorinated heterocyclic building block belonging to the isoindoline carboxamide class. Its molecular formula is C9H8F2N2O with a molecular weight of 198.17 g/mol.

Molecular Formula C9H8F2N2O
Molecular Weight 198.17 g/mol
Cat. No. B13580274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide
Molecular FormulaC9H8F2N2O
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2CN1C(=O)N)F)F
InChIInChI=1S/C9H8F2N2O/c10-7-1-5-3-13(9(12)14)4-6(5)2-8(7)11/h1-2H,3-4H2,(H2,12,14)
InChIKeyBRSHMOPBUDXAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide: A Fluorinated Isoindoline Scaffold for Medicinal Chemistry Procurement


5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide (CAS 2408964-12-3) is a fluorinated heterocyclic building block belonging to the isoindoline carboxamide class. Its molecular formula is C9H8F2N2O with a molecular weight of 198.17 g/mol [1]. The compound features two fluorine atoms at the 5- and 6-positions of the isoindoline ring, a rigid bicyclic scaffold (rotatable bond count = 0), and a primary carboxamide group, making it a versatile intermediate for the synthesis of bioactive molecules targeting pathways such as DAGL, STING, and CRBN [2].

Procurement Risks in Substituting 5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide with Non-Fluorinated or Mono-Halogenated Isoindoline Analogs


Substituting the 5,6-difluoro substitution pattern with hydrogen (parent compound) or mono-fluoro/chloro analogs introduces significant changes in lipophilicity, metabolic stability, and target-binding geometry. The parent compound (CAS 3364-57-6) has an XLogP3 of approximately 0.56 and a molecular weight of 162.19 Da, while the 5,6-difluoro derivative has a lower XLogP3 of 0.4 and a higher molecular weight of 198.17 Da, altering both passive permeability and binding cavity fit in isoindoline-based inhibitors [1][2]. Furthermore, the dual fluorine atoms block metabolic oxidation at the 5- and 6-positions, a critical liability in unsubstituted isoindolines, directly impacting in vivo half-life and clearance for drug discovery programs relying on this scaffold [3].

Quantitative Differentiation Evidence for 5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Between 5,6-Difluoro and Parent Isoindoline Carboxamide

The 5,6-difluoro substitution reduces the computed partition coefficient (XLogP3) from 0.56 (parent compound) to 0.4, a delta of -0.16 log units. This shift indicates improved aqueous solubility and a reduced risk of off-target hydrophobic interactions, which is advantageous for CNS and oral drug discovery programs [1][2]. However, this is a computed property and lacks experimental logD/logP confirmation.

Physicochemical Property Lead Optimization ADME Prediction

Molecular Weight and Heavy Atom Count Increase for Enhanced Target Complementarity

The incorporation of two fluorine atoms increases the molecular weight from 162.19 Da (parent) to 198.17 Da and heavy atom count from 12 to 14. This modest mass increment preserves ligand efficiency while enabling additional van der Waals contacts in hydrophobic binding pockets, as observed in fluorinated isoindoline-based inhibitors of HPK1 and PARP [1][2][3].

Molecular Recognition Structure-Based Design Fragment Elaboration

Topological Polar Surface Area and Hydrogen Bond Acceptor Count

The target compound has a TPSA of 46.3 Ų and three H-bond acceptors, compared to the parent (TPSA = 46 Ų, one H-bond acceptor). The increased H-bond acceptor count arises from the two fluorine atoms, which can participate in weak C–F···H interactions, potentially enhancing binding specificity in halogen-sensitive pockets [1][2].

Permeability Bioavailability Rule-of-Five Optimization

Rotatable Bond Count and Scaffold Rigidity: Impact on Entropy-Driven Binding

Both the target compound and its parent are fully rigid (rotatable bond count = 0), but the 5,6-difluoro substitution eliminates the possibility of metabolic oxidation at these positions. In a series of HPK1 inhibitors, rigidifying the isoindoline scaffold combined with fluorination improved IC50 from 5.5 nM (non-fluorinated) to 0.9 nM [1][2].

Conformational Restriction Scaffold Optimization Binding Affinity

Procurement Cost and Purity Profile Relative to Unsubstituted Parent Compound

The 5,6-difluoro analog commands a price premium reflecting its synthetic complexity: $518 per 100 mg (95% purity) from Enamine, versus $258 per 100 mg for the parent 2,3-dihydro-1H-isoindole-2-carboxamide (also 95% purity) [1][2]. This ~2× cost differential is consistent with the additional fluorination steps and is justified by the enhanced metabolic stability and target-binding properties discussed above [3].

Procurement Economics Building Block Sourcing Research Material Selection

Synthetic Versatility: Direct Access to 5,6-Difluoro-Thalidomide (AUN97411) and CRBN Modulators

The 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide scaffold serves as the direct precursor to 5,6-difluoro-thalidomide (AUN97411, CAS 1496997-41-1), a CRBN-modulating preclinical anticancer agent. This synthetic trajectory is not accessible from the parent isoindoline carboxamide without additional fluorination steps, which often require harsh conditions and reduce overall yield [1].

Targeted Protein Degradation CRBN Ligand Anticancer Building Block

Optimized Application Scenarios for 5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide Based on Quantitative Evidence


Lead Optimization of DAGL Inhibitors Requiring Improved Metabolic Stability

In programs targeting diacylglycerol lipase (DAGL) for metabolic disease, the 5,6-difluoro analog replaces the oxidation-prone 5- and 6-positions of the parent isoindoline carboxamide scaffold. The lower XLogP3 (0.4 vs. 0.56) and blocked metabolic sites are expected to extend in vivo half-life and reduce clearance, directly addressing the primary liability of the unsubstituted tool compound [1].

CRBN-Directed Protein Degradation (PROTAC) Linker Synthesis

As the direct precursor to 5,6-difluoro-thalidomide (AUN97411), this compound is essential for synthesizing CRBN-recruiting PROTACs and molecular glues. Pre-fluorination avoids late-stage installation of fluorine atoms, which can be incompatible with palladium-catalyzed cross-coupling reactions commonly used in PROTAC linker assembly [1].

STING Pathway Inhibitor Development for Autoimmune Indications

Recent isoindoline-2-carboxamide STING inhibitors achieved IC50 values of 6.2 nM (human) and 12.5 nM (mouse). The 5,6-difluoro variant offers an opportunity to explore fluorine-specific interactions within the STING binding pocket, potentially improving selectivity against the cyclic dinucleotide binding site and reducing off-target immune activation [1].

HPK1 Kinase Inhibitor SAR with Entropy-Driven Scaffold Optimization

In HPK1 inhibitor programs, fluorinated isoindoline analogs improved potency from 5.5 nM to 0.9 nM. The fully rigid, difluorinated scaffold of the target compound eliminates two rotatable C–H bonds versus the parent, reducing entropic penalty upon binding while maintaining the isoindoline core geometry essential for hinge-region interactions [1].

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